molecular formula C10H8F3NS B14773671 (2-(Trifluoromethylthio)phenyl)propanenitrile

(2-(Trifluoromethylthio)phenyl)propanenitrile

Cat. No.: B14773671
M. Wt: 231.24 g/mol
InChI Key: XWALEVCAGZYRGE-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

(2-(Trifluoromethylthio)phenyl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trifluoromethylthio group can yield trifluoromethylsulfoxides or trifluoromethylsulfones, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

(2-(Trifluoromethylthio)phenyl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique chemical properties make it useful in the study of enzyme interactions and metabolic pathways.

    Medicine: Its derivatives are investigated for potential pharmaceutical applications, including as inhibitors of specific enzymes.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C10H8F3NS

Molecular Weight

231.24 g/mol

IUPAC Name

3-[2-(trifluoromethylsulfanyl)phenyl]propanenitrile

InChI

InChI=1S/C10H8F3NS/c11-10(12,13)15-9-6-2-1-4-8(9)5-3-7-14/h1-2,4,6H,3,5H2

InChI Key

XWALEVCAGZYRGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC#N)SC(F)(F)F

Origin of Product

United States

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